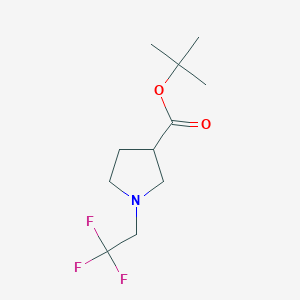
(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride
Übersicht
Beschreibung
“(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride” is a chemical compound with the CAS Number 331763-69-0 . It has a molecular weight of 233.67 . The compound is typically stored at 4 degrees Celsius and is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2.ClH/c11-8-3-1-7 (2-4-8)5-9 (12)6-10 (13)14;/h1-4,9H,5-6,12H2, (H,13,14);1H/t9-;/m1./s1 . This indicates the presence of a fluorophenyl group and a propanamide group in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.20700 . The physical form of this compound is an off-white solid . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
- Compound 3, a derivative similar to (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride, acts as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist with significant solubility in water. It has shown effectiveness in pre-clinical tests for potential clinical efficacy in conditions like emesis and depression, thanks to its long central duration of action (Harrison et al., 2001).
Malaria Treatment Potential
- Aminoacetamide-based compounds, structurally akin to this compound, were optimized against Plasmodium falciparum, leading to compounds with low-nanomolar activity. While challenges in solubility and stability hindered in vivo studies, these compounds, such as compound 28, demonstrated high antimalarial potency and could serve as chemical tools for drug target identification (Norcross et al., 2019).
Antibacterial Properties
- Derivatives of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, structurally related to this compound, were synthesized and demonstrated high antibacterial activity upon condensation with aromatic aldehydes and ketones followed by reduction (Arutyunyan et al., 2017).
Vibrational and Electronic Structure Analysis
- A study on 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and fluorinated building block in synthesis closely related to this compound, provided insight into its vibrational and electronic structure. The study utilized DFT and ab initio methods, yielding zwitterionic monomer and dimer structures with intra- and inter-H-bonds, which correlated well with experimental IR and Raman spectra (Pallavi & Tonannavar, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride These factors can include pH, temperature, and the presence of other compounds
Biochemische Analyse
Biochemical Properties
(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as dipeptidyl peptidase 4, which is involved in the regulation of glucose metabolism. The interaction between this compound and dipeptidyl peptidase 4 results in the inhibition of the enzyme’s activity, leading to alterations in glucose homeostasis . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dipeptidyl peptidase 4 by this compound can lead to enhanced insulin secretion and improved glucose tolerance in pancreatic cells . Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of dipeptidyl peptidase 4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition results in prolonged incretin activity, which enhances insulin secretion and lowers blood glucose levels. Additionally, this compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of dipeptidyl peptidase 4 activity and continuous modulation of glucose metabolism in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dipeptidyl peptidase 4 activity, leading to improved glucose tolerance and insulin secretion . At higher doses, potential toxic or adverse effects may be observed, including disruptions in normal cellular function and metabolic processes . It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing any adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. The compound interacts with enzymes such as dipeptidyl peptidase 4, which plays a key role in the regulation of incretin hormones . By inhibiting this enzyme, this compound enhances the activity of incretin hormones, leading to improved glucose homeostasis. Additionally, this compound may influence other metabolic pathways, affecting the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the binding of this compound to dipeptidyl peptidase 4 may localize it to the cell membrane, where the enzyme is predominantly found . This localization is essential for the compound’s inhibitory effects on the enzyme’s activity.
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(4-fluorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXJXFROLYQCQI-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1406668.png)
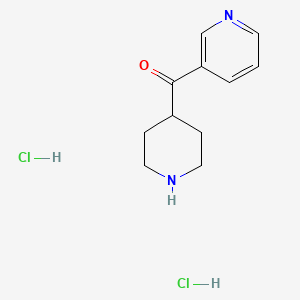
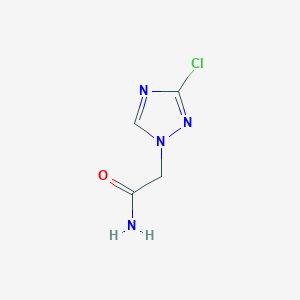
![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)
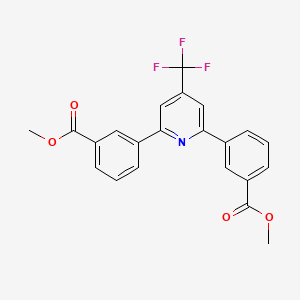
![ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406675.png)
![tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate](/img/structure/B1406676.png)
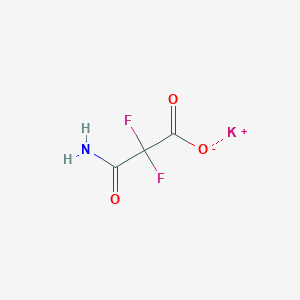
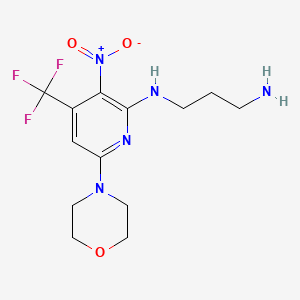
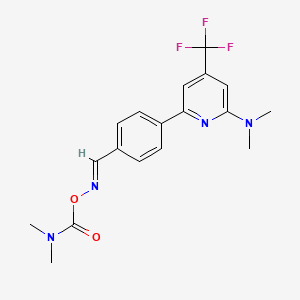
![4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1406686.png)
![3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406687.png)
![1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B1406690.png)
